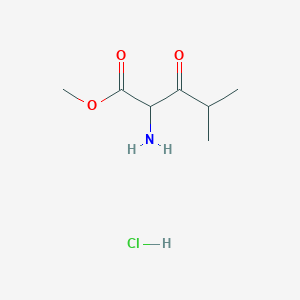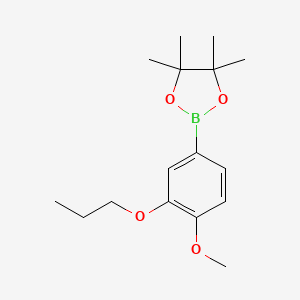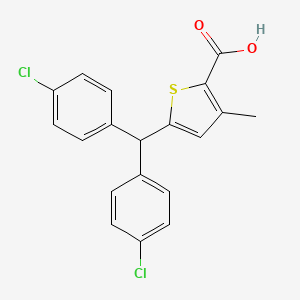
5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid
Vue d'ensemble
Description
5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C19H14Cl2O2S and its molecular weight is 377.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antithrombotic Agents
Research in the field of carboxylic acid antithrombotic agents has led to the synthesis of derivatives related to 5-(Bis(4-chlorophenyl)methyl)-3-methylthiophene-2-carboxylic acid. These compounds have demonstrated good in vivo activity as antithrombotic agents, showcasing their potential in medical research and treatment of thrombotic conditions (Babu et al., 2016).
Corrosion Inhibition
A study on the efficiency of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole (a compound related to the chemical ) as a corrosion inhibitor for mild steel in acidic media was conducted. The compound showed high inhibition efficiencies, indicating its applicability in protecting metals from corrosion (Lagrenée et al., 2002).
Molecular Material Synthesis
The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and similar compounds, which are structurally related to this compound, demonstrates their use in creating new paramagnetic glassy molecular materials. These materials have applications in electronic devices and sensors due to their luminescent properties and thermal stability (Castellanos et al., 2008).
Semiconducting Polymers
In the field of electronics, compounds related to this compound have been used to create semiconducting polymers with high spin multiplicity. These polymers are potential candidates for use in advanced electronic devices (Domingo et al., 2000).
Coordination Polymers
This compound has also been used in the synthesis of coordination polymers. These materials have potential applications in the field of material science and catalysis due to their unique structural properties (Cheng et al., 2017).
Photochromic and Electrochemical Properties
The compound's derivatives have been studied for their photochromic behavior and electrochemical properties. These studies are crucial for the development of smart materials and sensors that respond to light and electrical stimuli (Fan et al., 2008).
Antitumor Agents
Derivatives of this compound have been synthesized and evaluated as potential antitumor agents. This research contributes to the ongoing search for new and effective cancer treatments (Anderson & Mulumba, 1984).
Propriétés
IUPAC Name |
5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O2S/c1-11-10-16(24-18(11)19(22)23)17(12-2-6-14(20)7-3-12)13-4-8-15(21)9-5-13/h2-10,17H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODIIKPTDSZOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


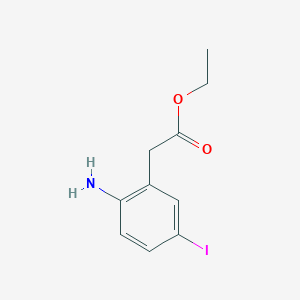

![3,9-Dimethyl-3,9-diazaspiro[5.5]undecane](/img/structure/B8242398.png)
![(2S,5R)-1-[2-[(2S,5R)-2,5-diphenylphospholan-1-yl]ethyl]-2,5-diphenylphospholane](/img/structure/B8242404.png)
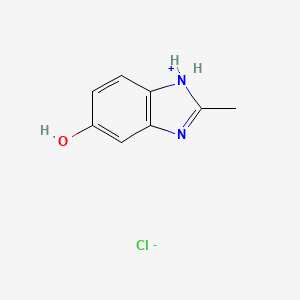
![1,3-bis[(1R)-1-naphthalen-1-ylethyl]-2-oxido-1,3,2-diazaphospholidin-2-ium](/img/structure/B8242412.png)
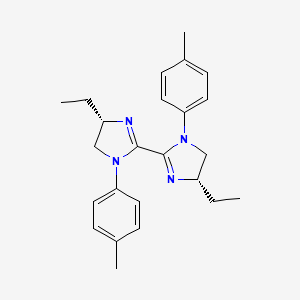
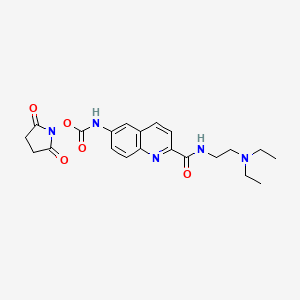

![N,N-diethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B8242459.png)
![3,3-Dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8242464.png)
